
2,3,3',4,4',5,5'-七氯联苯
描述
Molecular Structure Analysis
Molecular structure analysis of chlorinated biphenyl derivatives, such as 2,3-Dichloro-3',4'-dihydroxybiphenyl, reveals intramolecular O-H···O hydrogen bonding and π-π stacking interactions between chlorinated benzene rings, indicating the potential for similar interactions in Heptachlorobiphenyl derivatives (R. Dhakal, S. Parkin, H. Lehmler, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds, such as tetraferrocenylthiophene derivatives, showcase the ability to undergo electrochemically reversible one-electron-transfer processes, highlighting the significant electrostatic interaction among substituent groups as oxidation progresses. This suggests that Heptachlorobiphenyl may also exhibit unique electrochemical properties due to its chlorine substituents (Alexander Hildebrandt et al., 2010).
Physical Properties Analysis
Physical properties of chlorinated biphenyls can vary significantly with the degree and pattern of chlorination. The packing, conformation, and intermolecular interactions within the crystal structure of similar compounds directly influence their melting points, solubility, and stability. The presence of intermolecular hydrogen bonds and π-π stacking interactions, as seen in dichloro-dimethoxybiphenyl derivatives, can lead to diverse physical properties that might be expected in Heptachlorobiphenyl (R. Dhakal, S. Parkin, H. Lehmler, 2019).
科学研究应用
超临界流体中的溶解度:Anitescu和Tavlarides(1999)研究了多氯联苯(PCB)同分异构体(包括2,3,3',4,4',5,5'-七氯联苯)在二氧化碳等超临界流体中的溶解度,这些流体经过丁烷和甲醇的改性。这项研究有助于理解PCB在不同溶剂中的行为,可能影响其提取和环境修复过程(Anitescu & Tavlarides, 1999)。
使用分子描述符进行毒性分析:Eddy(2020)进行了一项研究,建立了一个模型,将某些PCB(包括2,3,3',4,4',5,5'-七氯联苯)的毒性与分子描述符联系起来。这个模型有助于估计PCB的毒性,有助于环境健康和安全评估(Eddy, 2020)。
大气命运建模:Yang等人(2016)开发了一个模型,用于氢氧自由基氧化PCB(包括2,3,3',4,4',5,5'-七氯联苯)的反应速率常数。这项研究对于理解PCB的环境命运和大气行为至关重要(Yang et al., 2016)。
分析方法学:Zitko(1983)提出了一种氯联苯的简化编号系统,其中包括2,3,3',4,4',5,5'-七氯联苯。这种方法有助于简化分析化学中PCB同分异构体的识别和分类(Zitko, 1983)。
干扰纺锤体活性:Jensen等人(2000)研究了各种PCB(包括2,3,3',4,4',5,5'-七氯联苯)在诱导中国仓鼠细胞异常有丝分裂方面的活性。这项研究有助于理解PCB的生物效应和潜在毒性(Jensen et al., 2000)。
动物体内代谢行为:Hutzinger等人(1972)探讨了不同动物物种中各种PCB同分异构体(包括2,3,3',4,4',5,5'-七氯联苯)的代谢行为。这项研究提供了有关PCB在环境中代谢和生物富集的见解(Hutzinger et al., 1972)。
土壤去氯化:He等人(2008)研究了使用Pd/Fe双金属催化还原对土壤中2,3,3',4,4',5,5'-七氯联苯的去氯化。这项研究对于旨在减少PCB环境影响的土壤修复技术具有相关性(He et al., 2008)。
作用机制
Biochemical Pathways
The activation of these genes mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . This process is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is likely to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
Result of Action
The result of the action of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is the disruption of normal cellular functions. It can lead to disturbances in the hepatic porphyrin pathway , which is crucial for the production of heme, a component of hemoglobin.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment and have a significant impact on health and the environment .
安全和危害
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is classified as a persistent organic pollutant and an endocrine disruptor . It is also considered a hazard due to its resistance to environmental degradation and its ability to bioaccumulate and biomagnify . Safety data sheets indicate that it is a hazard with warning labels of H373 (may cause damage to organs through prolonged or repeated exposure) and H410 (very toxic to aquatic life with long-lasting effects) .
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAWBXBYHDRROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074144 | |
| Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
CAS RN |
39635-31-9 | |
| Record name | PCB 189 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,3',4',5'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,5'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8554XK23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the chorioallantoic membrane (CAM) of bird embryos be used as an indicator of exposure to PCBs like PCB 189?
A1: Yes, the research by [Henshel et al. (2005)] [] demonstrates that the CAM can be a valuable tool for estimating avian exposure to PCBs, including PCB 189. The study found a strong positive correlation between the total PCB mass in the CAM and the PCB concentrations measured in both adult hens and their eggs. This suggests that the CAM accumulates PCBs present in the environment and reflects the overall exposure levels in birds. This finding is significant because it offers a less invasive method for assessing PCB contamination in bird populations compared to traditional methods requiring tissue biopsies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



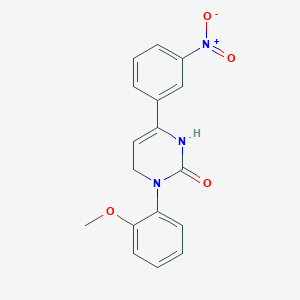
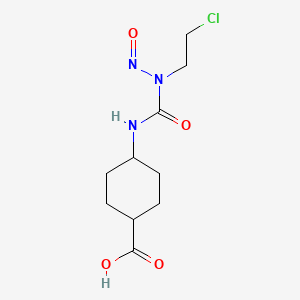

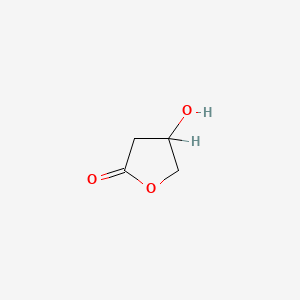


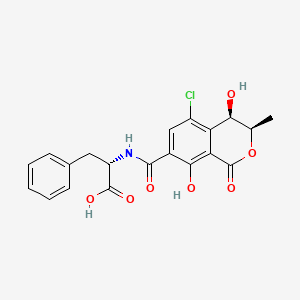



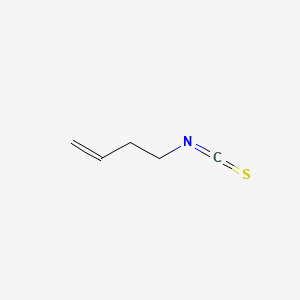
![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)
![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)